molecular formula C8H8BrClS B13499755 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Cat. No.: B13499755
M. Wt: 251.57 g/mol
InChI Key: MXPHLJOEVRSLGU-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is a useful research compound. Its molecular formula is C8H8BrClS and its molecular weight is 251.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

IUPAC Name

1-bromo-3-(chloromethyl)-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrClS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3

InChI Key

MXPHLJOEVRSLGU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1Br)CCl

Origin of Product

United States

Methodological & Application

Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura coupling conditions for 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene Content Type: Application Note & Protocol

Executive Summary

This guide details the optimization and protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene . This substrate presents a "perfect storm" of synthetic challenges:

  • Chemoselectivity: Discrimination between the reactive aryl bromide (Csp²-Br) and the benzylic chloride (Csp³-Cl).

  • Steric Hindrance: The 1,2,3-substitution pattern places the bulky methylsulfanyl (-SMe) group ortho to the reactive bromide, impeding oxidative addition.

  • Catalyst Poisoning: The thioether moiety is a soft Lewis base capable of coordinating to Palladium(II), potentially arresting the catalytic cycle (the "soft-soft" interaction).

Successful coupling requires a catalyst system that is sufficiently active to overcome the steric barrier and sulfur coordination but controlled enough to leave the benzylic chloride intact for downstream derivatization.

Substrate Analysis & Mechanistic Strategy

The Electrophile Profile
Functional GroupPositionReactivity ProfileRisk Factor
Aryl Bromide (-Br) C-1Primary Electrophile. Reacts via oxidative addition to Pd(0).Target Site. Requires active catalyst due to ortho-SMe sterics.
Methylsulfanyl (-SMe) C-2Catalyst Poison / Steric Bulk. Ortho to both Br and CH₂Cl.Can form stable [Pd(Ar)(SMe)L] chelates, preventing transmetallation.
Chloromethyl (-CH₂Cl) C-3Competing Electrophile. Susceptible to SN2 (hydrolysis/amination) or oxidative addition.Must remain inert.[1] Avoid strong alkoxide bases and hyper-active catalysts (e.g., certain NHCs) that activate Csp³-Cl.
Strategic Logic

To achieve the desired transformation, we must exploit the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Benzyl-Cl (~68 kcal/mol), while managing the kinetics.

  • Ligand Selection: We require electron-rich, bulky phosphines.[1][2][3]

    • Why? Electron richness accelerates oxidative addition into the hindered Ar-Br bond. Bulk facilitates reductive elimination and, crucially, prevents the formation of stable, unreactive sulfur-palladium complexes by sterically crowding the metal center.

    • Selection:dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PCy3 (Tricyclohexylphosphine). Note: While SPhos is excellent for sterics, it can sometimes promote oxidative addition into benzylic chlorides; dppf is often more chemoselective.

  • Base Selection: Inorganic, mild bases.

    • Why? Strong bases (KOtBu, NaOH) promote SN2 displacement of the benzylic chloride.

    • Selection:K₃PO₄ (anhydrous) or Na₂CO₃ .

  • Solvent System: Biphasic or anhydrous.

    • Why? To minimize hydrolysis of the benzyl chloride.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (High Chemoselectivity)

Recommended for initial screening and standard boronic acids.

Rationale: This protocol uses Pd(dppf)Cl₂, a catalyst known for its stability in the presence of sulfur and high selectivity for Ar-Br over Benzyl-Cl.

Materials:

  • Substrate: 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][4]·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene

  • Temperature: 80 °C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed DME (4 mL) via syringe.

  • Base: Add degassed 2M Na₂CO₃ (1.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor by HPLC/UPLC every hour.

    • Checkpoint: Look for the disappearance of Ar-Br. If Ar-Cl (benzyl) starts reacting, lower temp to 60 °C.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: The "Active" Method (For Sterically Hindered Partners)

Recommended if Protocol A fails to convert or if the boronic acid is also hindered.

Rationale: Uses PCy3 , a bulky, electron-rich ligand that drives oxidative addition across the hindered ortho-SMe barrier. This system has been validated for similar chloromethyl-bromobenzenes [1].

Materials:

  • Catalyst: Pd(OAc)₂ (2 mol%) + PCy₃[5]·HBF₄ (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, solid)

  • Solvent: Toluene / Water (10:1 ratio)[4]

  • Temperature: 80 °C

Step-by-Step Procedure:

  • Pre-complexation: (Optional but recommended) Stir Pd(OAc)₂ and PCy₃·HBF₄ in a small amount of toluene for 10 mins under Argon to form the active species.

  • Charge: Add the substrate, boronic acid, and solid Cs₂CO₃ to the reaction vessel.

  • Combine: Add the catalyst solution and the remaining solvent (Toluene/Water mix).

  • Heat: Stir at 80 °C.

    • Note: Cs₂CO₃ is stronger than Na₂CO₃. Monitor closely for benzylic hydrolysis (formation of benzyl alcohol).

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The "Green Path" is the desired catalytic cycle. The "Red Paths" represent the failure modes (Sulfur poisoning and Benzyl-Cl activation).

SuzukiMechanism Start Substrate: 1-Br-3-(CH2Cl)-2-(SMe)-benzene OxAdd_Br Oxidative Addition (Br) (Desired) Start->OxAdd_Br OxAdd_Cl Oxidative Addition (Cl) (Undesired Side Reaction) Start->OxAdd_Cl Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd_Br Fast (if Ligand Bulky) Pd0->OxAdd_Cl Slow (Avoid Active Ligands) Pd_S_Coord Pd-S Coordination (Catalyst Poisoning) Pd0->Pd_S_Coord Reversible Trap Transmetal Transmetallation (Ar-B(OH)2 + Base) OxAdd_Br->Transmetal Rate Limiting (Sterics) SideProd_Cl Side Product: Biaryl Methane / Polymer OxAdd_Cl->SideProd_Cl RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration Product Product: 1-Aryl-3-(CH2Cl)-2-(SMe)-benzene RedElim->Product

Figure 1: Catalytic cycle highlighting the chemoselectivity bifurcation between the Aryl-Br and Benzyl-Cl sites, and the off-cycle sulfur trap.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction / SM Recovery Catalyst Poisoning (S-binding) or Steric Failure.Switch to Protocol B (PCy3). Increase catalyst loading to 5-10 mol%. Ensure strictly O₂-free conditions (Pd-S species oxidize easily).
Formation of Benzyl Alcohol Hydrolysis of -CH₂Cl.Switch to Anhydrous Conditions : Use Toluene/Dioxane with anhydrous K₃PO₄. Eliminate water.
Coupling at Benzyl Position Catalyst too active for sp³-Cl.Avoid SPhos/XPhos . Revert to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Lower temperature to 60 °C.
Dehalogenation (Loss of Br)

-Hydride elimination (unlikely here) or Protodeboronation.
Use dry solvents. Ensure Boronic Acid is high quality.

References

  • Selective Coupling of Chloromethyl-Bromobenzenes: Liu, C., et al. "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids." Molecules, vol. 20, no. 1, 2015, pp. 125-138. [Link]

  • Chemoselectivity in Suzuki Coupling (Benzyl Halides vs Aryl Halides): Ohkubo, T., et al. "Substrate Switchable Suzuki–Miyaura Coupling for Benzyl Ester vs. Benzyl Halide."[6] RSC Advances, 2014.[7] [Link]

  • Suzuki Coupling with Methylthio Substituents: Silva, V. L. M., et al. "Palladium Catalyzed Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)-benzo[b]furan Derivatives."[8] Journal of the Brazilian Chemical Society, vol. 21, no. 5, 2010. [Link]

  • General Review of Suzuki-Miyaura Coupling: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, vol. 95, no.[2] 7, 1995, pp. 2457–2483. [Link]

Sources

Application Note: Chemoselective Oxidation of Methylsulfanyl Groups in Brominated Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemoselective oxidation of the methylsulfanyl (-SCH₃) group in brominated benzyl chloride scaffolds. These substrates present a unique synthetic challenge due to the presence of three distinct functionalities with varying reactivities: a nucleophilic thioether, a halogenated aromatic ring, and a reactive benzylic halide. This document outlines strategies for selectively oxidizing the thioether to either a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group while preserving the integrity of the benzyl chloride and bromo-substituents. We will explore the mechanistic basis for reagent selection and provide step-by-step, field-proven protocols for researchers in medicinal chemistry and materials science.

Introduction: The Synthetic Challenge

Sulfoxides and sulfones are cornerstone functional groups in drug discovery and development, prized for their ability to act as hydrogen bond acceptors, improve metabolic stability, and modulate the physicochemical properties of parent molecules.[1] The target substrates, brominated benzyl chlorides bearing a methylsulfanyl group, are valuable intermediates. The aryl bromide serves as a handle for cross-coupling reactions, while the benzyl chloride is a potent electrophile for introducing the scaffold into larger molecules.

The primary challenge lies in achieving chemoselectivity . An ideal oxidation protocol must target the sulfur atom without engaging in unwanted side reactions, such as:

  • Oxidation of the Benzyl Chloride: Aggressive oxidants can convert the benzyl chloride to a benzaldehyde or benzoic acid.[2]

  • Reaction with the Benzyl Chloride: The benzylic position is highly reactive towards nucleophilic substitution.[3]

  • Halogenation/Reaction at the Aromatic Ring: Some oxidation conditions can affect the bromo-substituent or the aromatic ring itself.[4][5]

This note details methods to navigate these challenges, enabling controlled and high-yield synthesis of the desired sulfoxide or sulfone products.

Mechanistic Considerations and Reagent Selection

The oxidation of a thioether (sulfide) is a stepwise process, first to a sulfoxide and then to a sulfone. The sulfur atom acts as a nucleophile, attacking an electrophilic oxygen source.[6][7][8] Controlling the extent of this oxidation is paramount.

  • To achieve the sulfoxide , a mild oxidant or a controlled stoichiometry (typically ~1 equivalent) is required.

  • To achieve the sulfone , a stronger oxidant or an excess of the oxidizing agent (>2 equivalents) is necessary.

Recommended Oxidizing Agents

Several reagents can effect this transformation, each with distinct advantages and disadvantages.

ReagentTargetStoichiometryTypical ConditionsProsCons
Sodium Periodate (NaIO₄) Sulfoxide1.0 - 1.2 eq.Methanol/Water, 0°C to RTExcellent selectivity for sulfoxide[9], mild conditions, easy workup.Slower reaction times, limited solubility in organic solvents.
m-CPBA Sulfoxide or Sulfone1.0-1.2 eq. (Sulfoxide) 2.2-3.0 eq. (Sulfone)CH₂Cl₂, 0°C to RTFast, effective, good for both stages.[10]Can be difficult to stop at the sulfoxide; acidic byproduct can cause side reactions.
Oxone® Sulfoxide or SulfoneVaries (Solvent Dependent)Ethanol (Sulfoxide)[11] Water/Acetonitrile (Sulfone)[11]Inexpensive, stable, environmentally benign.[12] Solvent choice can dictate selectivity.[11]Can be heterogeneous; reactivity can be aggressive, requiring careful control.[13]
Hydrogen Peroxide (H₂O₂) Sulfoxide or SulfoneVaries (Catalyst Dependent)Acetic Acid or with catalyst"Green" oxidant (water is the only byproduct).Often requires a catalyst and/or acidic conditions, which can be incompatible with the benzyl chloride.[14][15]

For the specific substrates discussed herein, Sodium Periodate is highly recommended for selective conversion to the sulfoxide due to its inherent mildness. For complete oxidation to the sulfone, m-CPBA or Oxone® are excellent choices, provided the reaction temperature and stoichiometry are carefully controlled.

Visualized Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the general experimental procedure.

G cluster_main Oxidation Pathway START Brominated (Methylsulfanyl)benzyl Chloride SULFOXIDE Brominated (Methylsulfinyl)benzyl Chloride START->SULFOXIDE  [O] (e.g., 1.1 eq. NaIO₄) SULFONE Brominated (Methylsulfonyl)benzyl Chloride SULFOXIDE->SULFONE  [O] (e.g., >2.2 eq. m-CPBA)

Caption: Chemical pathway for the oxidation of the methylsulfanyl group.

G cluster_workflow General Experimental Workflow A 1. Setup Dissolve substrate in appropriate solvent and cool in an ice bath. B 2. Reaction Add oxidant solution dropwise over 30-60 min. A->B C 3. Monitoring Track reaction progress via Thin Layer Chromatography (TLC). B->C D 4. Quench & Workup Add quenching agent (e.g., Na₂S₂O₃), then perform aqueous extraction. C->D E 5. Purification Dry organic layer, concentrate, and purify via column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS, etc.). E->F

Caption: A typical workflow for the oxidation and purification process.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Oxidizing agents like m-CPBA and Oxone® are powerful and should be handled with care.

Protocol 4.1: Selective Oxidation to Sulfoxide using Sodium Periodate

This protocol is designed for the selective conversion of the thioether to a sulfoxide.

  • Materials:

    • 1-(Bromomethyl)-4-(methylsulfanyl)benzene (or other isomer)

    • Sodium periodate (NaIO₄)

    • Methanol (MeOH)

    • Deionized Water

    • Sodium thiosulfate (Na₂S₂O₃)

    • Dichloromethane (CH₂Cl₂)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, addition funnel, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve the brominated (methylsulfanyl)benzyl chloride (1.0 eq.) in a 3:1 mixture of methanol and water (e.g., 15 mL MeOH, 5 mL H₂O per gram of substrate).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • In a separate beaker, dissolve sodium periodate (1.1 eq.) in deionized water.

    • Add the NaIO₄ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.

    • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The sulfoxide product should have a lower Rf than the starting material. The reaction is typically complete in 4-8 hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Reduce the volume of the solvent in vacuo to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure brominated (methylsulfinyl)benzyl chloride.

Protocol 4.2: Complete Oxidation to Sulfone using m-CPBA

This protocol is for the exhaustive oxidation of the thioether to a sulfone.

  • Materials:

    • 1-(Bromomethyl)-4-(methylsulfanyl)benzene (or other isomer)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve the brominated (methylsulfanyl)benzyl chloride (1.0 eq.) in dichloromethane (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add m-CPBA (2.5 eq., adjusted for purity) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. The sulfone product will have a lower Rf than both the starting material and the intermediate sulfoxide.

    • Upon completion, dilute the reaction mixture with additional dichloromethane.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x volumes, to remove m-chlorobenzoic acid), water, and brine. Caution: CO₂ evolution may occur during the bicarbonate wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product, often a solid, can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography to yield the pure brominated (methylsulfonyl)benzyl chloride.

Troubleshooting and Key Considerations

IssueProbable CauseRecommended Solution
Over-oxidation to Sulfone in Protocol 4.1 Reaction temperature too high; oxidant added too quickly.Maintain strict temperature control at 0 °C during addition. Add the NaIO₄ solution more slowly.
Incomplete Conversion to Sulfone in Protocol 4.2 Insufficient m-CPBA; short reaction time.Use a slight excess of m-CPBA (>2.2 eq.). Allow the reaction to run longer, monitoring by TLC until the sulfoxide intermediate is consumed.
Formation of Benzaldehyde Side Product Oxidant is too harsh or incompatible; reaction is too warm.Ensure the benzyl chloride moiety is stable to the chosen conditions. Use milder reagents like NaIO₄ if this is a persistent issue. Avoid strong, non-selective oxidants like KMnO₄.[16]
Difficult Purification Byproducts from m-CPBA (m-chlorobenzoic acid).Ensure thorough washing with NaHCO₃ solution during workup to remove acidic impurities.

Conclusion

The chemoselective oxidation of methylsulfanyl groups in brominated benzyl chlorides is a readily achievable transformation with careful selection of reagents and reaction conditions. For selective synthesis of sulfoxides, sodium periodate offers a mild and reliable method. For complete oxidation to sulfones, m-CPBA or Oxone® provide efficient pathways. The protocols and guidelines presented in this note serve as a robust starting point for researchers to successfully synthesize these valuable chemical intermediates for application in drug discovery and advanced materials synthesis.

References

  • Ruff, F., & Kucsman, Á. (1985). Mechanism of the Oxidation of Sulphides with Sodium Periodate. Journal of the Chemical Society, Perkin Transactions 2, (5), 683-687. Available at: [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43, 6845–6860. Available at: [Link]

  • Li, G., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14, 957-962. Available at: [Link]

  • Paprocki, V., et al. (2017). A simple, efficient, and selective oxidation under flow conditions of sulfides into their corresponding sulfoxides and sulfones. Catalysis Communications, 97, 94-98. Available at: [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]

  • Wu, M., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 23(10), 3899-3903. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved March 4, 2026, from [Link]

  • Shaikh, A., et al. (2018). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports, 8, 12693. Available at: [Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

[1][2]

Executive Summary

The Buchwald-Hartwig amination of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene presents a "Trojan Horse" challenge in organic synthesis.[1][2] The substrate contains three conflicting functionalities:

  • Aryl Bromide (Ar-Br): The desired site of oxidative addition.[2]

  • Benzylic Chloride (Ar-CH₂-Cl): A highly reactive electrophile prone to uncatalyzed

    
     attack by amines.[1][2]
    
  • Ortho-Methylsulfanyl (Ar-SMe): A soft Lewis base capable of poisoning Palladium catalysts and providing steric hindrance.[1][2]

Standard amination conditions (e.g., NaOtBu, simple phosphines, heat) will likely fail, resulting in benzylic amination (


)catalyst deactivationpolymerizationMethod AMethod B

Substrate Analysis & Mechanistic Strategy

The Chemoselectivity Conflict

The primary failure mode is the competition between the Palladium-catalyzed cycle (at Ar-Br) and the thermal background reaction (at Ar-CH₂-Cl).[1][2]

Functional GroupReactivity ProfileRisk Factor
Aryl Bromide Requires Pd(0) insertion.[1][2] Slows down with ortho-substitution.Target Site
Benzylic Chloride Reacts with

amines via

at RT.[2] Reacts with strong bases via elimination.
High Risk (Side Reaction)
Thiomethyl (-SMe) Coordinates to Pd(II), blocking amine binding.[1][2]High Risk (Catalyst Poison)
The Solution: Ligand & Reagent Selection
  • Ligand: Use BrettPhos or RuPhos . These bulky dialkylbiaryl phosphines are large enough to prevent the thioether sulfur from binding to the Pd center (anti-poisoning) and facilitate oxidative addition despite the ortho-steric bulk.

  • Base: Avoid strong alkoxides (NaOtBu).[2] Use Cs₂CO₃ or K₃PO₄ . These weak bases are sufficient for the catalytic cycle but significantly slower at promoting benzylic elimination or direct substitution.

  • Amine Strategy:

    • Anilines: Low nucleophilicity suppresses

      
      . Direct coupling is possible.[3]
      
    • Alkyl Amines: High nucleophilicity guarantees

      
      . Must use a surrogate (Benzophenone Imine)  to mask the nitrogen's nucleophilicity during the coupling event.
      

Decision Tree & Workflow

GStartSubstrate: 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzeneAmineTypeIdentify Target Amine ClassStart->AmineTypeAnilineAniline / Amide(Low Nucleophilicity)AmineType->AnilineAlkylAminePrimary Alkyl Amine(High Nucleophilicity)AmineType->AlkylAmineMethodAMETHOD A: Direct CouplingPd-G3/BrettPhos + Cs2CO3(Chemoselectivity controlled by nucleophilicity)Aniline->MethodARiskCRITICAL RISK:Direct SN2 at Benzylic ChlorideAlkylAmine->RiskIf direct coupling attemptedMethodBMETHOD B: Surrogate StrategyCouple with Benzophenone Imine(Steric protection of Benzyl Cl)AlkylAmine->MethodBRecommended RouteProductTarget: Ar-NH-R / Ar-NH2(Benzylic Cl Preserved)MethodA->ProductHydrolysisAcidic Hydrolysis(Release Primary Amine)MethodB->HydrolysisHydrolysis->Product

Figure 1: Strategic workflow for selecting the correct protocol based on amine nucleophilicity.

Experimental Protocols

Method A: Direct Coupling (For Anilines & Amides)

Use this protocol if your nucleophile is an aniline, amide, or carbamate.

Reagents:

  • Substrate: 1.0 equiv

  • Aniline: 1.2 equiv[1][2]

  • Catalyst: (1–3 mol%)[1][2]

    • Why: Pre-formed Pd(II) precatalyst activates rapidly at room temperature, minimizing thermal exposure.

  • Base: Cs₂CO₃ (2.0 equiv, dried)[2]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2]

Procedure:

  • Charge a reaction vial with the Substrate (1.0 equiv), Aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).[2]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).[2]

  • Stir at 40 °C for 12–24 hours.

    • Note: Monitor via LCMS.[4] If conversion is slow, increase to 60 °C, but do not exceed 80 °C to protect the benzylic chloride.

  • Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purify via flash chromatography (Silica gel).[2]

Method B: The Surrogate Strategy (For Primary Amines)

Use this protocol if you need to install a primary amino group (-NH₂) or a primary alkyl amine.[1][2] This method uses Benzophenone Imine to "mask" the nitrogen, preventing

Reagents:

  • Substrate: 1.0 equiv

  • Surrogate: Benzophenone Imine (1.1 equiv)[1][2]

  • Catalyst: (2–3 mol%)[1][2]

    • Why: RuPhos is exceptionally good for secondary amines and imines, and tolerates the ortho-SMe group.

  • Base: Cs₂CO₃ (2.5 equiv)[1][2]

  • Solvent: Toluene (anhydrous)[1][2]

Step 1: C-N Coupling

  • Charge a Schlenk tube with Substrate (1.0 equiv), Cs₂CO₃ (2.5 equiv), and RuPhos Pd G3 (0.03 equiv).[2]

  • Evacuate and backfill with Argon (x3).[2]

  • Add Toluene (0.2 M) and Benzophenone Imine (1.1 equiv) via syringe.[2]

  • Heat to 80 °C for 16 hours.

    • Mechanism:[2][5][6][7][8][9] The bulky imine is too sterically hindered to attack the benzylic chloride (

      
      ) but reacts efficiently with the oxidative addition complex (Ar-Pd-Br).[1][2]
      
  • Cool to RT. Filter through Celite and concentrate to obtain the Imine Intermediate .

Step 2: Hydrolysis (Deprotection) [1][2]

  • Dissolve the Imine Intermediate in THF/MeOH (1:1).

  • Add 1M HCl (aq) (3.0 equiv) or Citric Acid (sat. aq.).

  • Stir at RT for 1–2 hours.

  • Neutralize carefully with NaHCO₃ (to avoid hydrolyzing the benzylic chloride).

  • Extract with DCM. The product is the primary aniline with the chloromethyl group intact.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product contains Benzyl Amine (

byproduct)
The amine attacked the

group.[1][2]
Switch to Method B (Benzophenone Imine).[2] Lower reaction temperature.
No Reaction (Starting Material Recovered) Catalyst poisoning by -SMe group.Switch to BrettPhos or CPhos (higher steric bulk).[2] Increase catalyst loading to 5 mol%.
Decomposition / "Black Metal" Catalyst instability.Ensure strict O₂-free conditions.[1][2] Use Pd G3/G4 precatalysts instead of Pd(OAc)₂/Ligand mixtures.
Low Conversion Steric hindrance at ortho position.Use 1,4-Dioxane at reflux (only if Method B).[1][2] Add 1 drop of water (activates Cs₂CO₃).[2]

Visualization of Selectivity

ReactionPathwaySubstrate1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzenePathAPath A: Direct Amine Addition(Standard Conditions)Substrate->PathAFast at RT(k_SN2 > k_Pd)PathBPath B: Pd-Catalyzed(BrettPhos/RuPhos)Substrate->PathBRequires Catalyst(k_Pd >> k_SN2 with Surrogate)SideProductSIDE PRODUCT:Benzylic Substitution(Ar-CH2-NH-R)PathA->SideProductDesiredProductDESIRED PRODUCT:C-N Coupling at Ar-Br(Ar-NH-R)PathB->DesiredProduct

Figure 2: Kinetic competition between undesired

References

  • Buchwald-Hartwig Amination Overview & Ligand Design

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.Link[1][2]

  • Benzophenone Imine as Ammonia Surrogate

    • Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides."[1] Tetrahedron Letters.Link[1][2]

  • Chemoselectivity in the Presence of Alkyl Chlorides

    • Tardiff, B. J., et al. (2012). "Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos." Journal of the American Chemical Society.Link[1][2]

  • Catalyst Poisoning by Thioethers

    • Fernández-Rodríguez, M. A., et al. (2006). "Palladium-Catalyzed C-S Coupling: Application to Thioether Synthesis." Journal of the American Chemical Society. (Demonstrates ligand tolerance for S-containing products). Link[1][2]

  • Sotorasib/Adagrasib Intermediate Context

    • Parsons, A. T., et al. (2022).[5][10][11] "Axial chirality in the sotorasib drug substance." Organic Process Research & Development. (Context for highly substituted aryl halide scaffolds in KRAS inhibitors). Link[1][2]

Introduction: The Strategic Utility of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene in Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Microwave-Assisted Synthesis of Thieno[3,2-c]quinoline Scaffolds Utilizing 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds is paramount for the development of new therapeutic agents.[1] The thieno[3,2-c]quinoline core is a privileged structure, featuring prominently in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3][4] The starting material, 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, is a bespoke building block, engineered with three distinct reactive centers: a brominated aromatic ring amenable to cross-coupling reactions, a reactive chloromethyl group for nucleophilic substitution, and a methylsulfanyl moiety that can participate in cyclization cascades. The strategic disposition of these functional groups makes it an ideal precursor for the rapid, one-pot assembly of the thieno[3,2-c]quinoline skeleton under microwave-assisted conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[7][8] This is due to the efficient and uniform heating of the reaction mixture through dielectric heating, which involves the interaction of microwaves with polar molecules.[9][10] This application note provides a comprehensive protocol for the microwave-assisted synthesis of a thieno[3,2-c]quinoline derivative from 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene and 2-aminoacetophenone, highlighting the mechanistic rationale and experimental nuances of this powerful synthetic strategy.

Core Principles and Mechanistic Rationale

The protocol outlined below is a one-pot, two-stage tandem reaction that leverages the unique functionalities of the starting material to construct the tricyclic thieno[3,2-c]quinoline system. The two key transformations are a Friedländer-type annulation to form the quinoline ring, followed by a palladium-catalyzed intramolecular C-S coupling to close the thiophene ring.

Stage 1: Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinolines. In this microwave-assisted adaptation, the reaction is initiated by the N-alkylation of 2-aminoacetophenone with the highly reactive chloromethyl group of 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. The subsequent intramolecular aldol-type condensation between the ketone and the newly formed secondary amine, followed by dehydration, rapidly affords the quinoline ring. The use of microwave irradiation dramatically accelerates this process, reducing reaction times from hours to mere minutes.[7]

Stage 2: Intramolecular Palladium-Catalyzed C-S Coupling

Following the formation of the quinoline core, the reaction conditions are tailored to promote an intramolecular palladium-catalyzed C-S coupling. This transformation, a variation of the Buchwald-Hartwig cross-coupling, forges the thiophene ring by connecting the aryl bromide and the methylsulfanyl group.[9] The high temperatures achievable in a sealed vessel under microwave irradiation are crucial for driving this catalytic cycle efficiently.[11]

Visualizing the Synthetic Strategy

Proposed Reaction Scheme

Caption: Proposed one-pot synthesis of a thieno[3,2-c]quinoline derivative.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Equipment
Reagents and MaterialsGradeSupplier
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene≥97%(e.g., Sigma-Aldrich)
2-Aminoacetophenone≥98%(e.g., Sigma-Aldrich)
Palladium(II) acetate (Pd(OAc)₂)99.9% trace metals basis(e.g., Sigma-Aldrich)
Xantphos98%(e.g., Sigma-Aldrich)
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%(e.g., Sigma-Aldrich)
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%(e.g., Sigma-Aldrich)
Ethyl acetateHPLC grade(e.g., Fisher Scientific)
HexanesHPLC grade(e.g., Fisher Scientific)
Celite®---(e.g., Sigma-Aldrich)
Equipment
Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
10 mL microwave reaction vial with snap-on cap and septum
Magnetic stir bar (vial-sized)
Analytical balance
Syringes and needles
Rotary evaporator
Flash chromatography system
NMR spectrometer, Mass spectrometer, HPLC
Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene (1.0 mmol, 249.6 mg).

  • Reagent Addition: Add 2-aminoacetophenone (1.0 mmol, 135.2 mg), potassium carbonate (2.5 mmol, 345.5 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.7 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the vial.

  • Sealing the Vessel: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 150 °C (use a pre-stirring time of 30 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: Dynamic (the instrument will modulate power to maintain the target temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Work-up:

    • Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired thieno[3,2-c]quinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh and add reactants and catalyst to microwave vial prep2 Add anhydrous DMF prep1->prep2 prep3 Seal the reaction vial prep2->prep3 reaction1 Place vial in microwave reactor prep3->reaction1 reaction2 Irradiate at 150 °C for 20 minutes reaction1->reaction2 reaction3 Cool to room temperature reaction2->reaction3 workup1 Dilute with ethyl acetate and filter through Celite® reaction3->workup1 workup2 Aqueous work-up (water and brine wash) workup1->workup2 workup3 Dry and concentrate organic phase workup2->workup3 purify Flash column chromatography workup3->purify analysis1 NMR, Mass Spectrometry, HPLC purify->analysis1

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene . Due to its unique structural features, this intermediate presents significant handling challenges. This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure experimental integrity.

Mechanistic Context: The "Why" Behind the Instability

While standard benzyl chlorides are known to slowly hydrolyze in the presence of moisture to form benzyl alcohol and hydrochloric acid (HCl)[1], 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is exceptionally unstable. This accelerated degradation is driven by Neighboring Group Participation (NGP) .

The lone pair of electrons on the ortho-methylsulfanyl (thioether) group provides anchimeric assistance, attacking the benzylic carbon and displacing the chloride ion. This forms a highly reactive, four-membered cyclic sulfonium intermediate (an RS-4 mechanism)[2]. This intermediate acts as a powerful electrophile, reacting instantaneously with trace environmental moisture to yield 1-bromo-3-(hydroxymethyl)-2-(methylsulfanyl)benzene and HCl[3]. The generated HCl further autocatalyzes the decomposition, leading to rapid sample loss.

NGP_Hydrolysis A 1-Bromo-3-(chloromethyl)- 2-(methylsulfanyl)benzene B Anchimeric Assistance (Sulfur Lone Pair Attack) A->B - Cl⁻ C 4-Membered Cyclic Sulfonium Intermediate B->C D Nucleophilic Attack by Trace Moisture C->D + H₂O E 1-Bromo-3-(hydroxymethyl)- 2-(methylsulfanyl)benzene + HCl D->E - H⁺

Mechanism of NGP-accelerated hydrolysis via a cyclic sulfonium intermediate.

Troubleshooting & FAQs

Q1: My compound turned from a clear liquid/white solid to a yellow, fuming, sticky mass inside a sealed bottle. What happened? A1: This is the classic physical signature of moisture-induced hydrolysis[3]. Even trace moisture inside a sealed bottle can trigger the NGP pathway. The reaction produces HCl gas, which causes the fuming and pungent odor[1]. The yellowing is typically caused by trace oxidation of the thioether or HCl-catalyzed polymerization side-reactions.

Q2: How can I prevent this degradation during long-term storage? A2: You must break the causality chain by eliminating moisture and kinetically freezing the NGP process.

  • Temperature & Atmosphere: Store the material at -20 °C or -80 °C under a strict Argon atmosphere. Argon is heavier than air and nitrogen, providing a better protective blanket over the material.

  • Acid Scavenging: Store the bulk material over a mild, non-nucleophilic base (e.g., anhydrous solid K₂CO₃). This scavenges any trace HCl generated, preventing the autocatalytic runaway reaction.

Q3: What solvents are safe for handling and reacting this intermediate? A3: Solvents must be strictly anhydrous. Protic solvents (like alcohols) or wet aprotic solvents will immediately solvolyze the compound. Use non-polar or aprotic solvents (e.g., Toluene, DCM, THF) that have been dried over activated 3Å or 4Å molecular sieves. Self-Validation Tip: Always verify solvent dryness (<50 ppm H₂O) using Karl Fischer titration before dissolving your reagent.

Q4: My batch has hydrolyzed into the benzyl alcohol. Can I rescue the material? A4: Yes. If NMR analysis confirms that the primary degradant is the corresponding benzyl alcohol, you can perform a re-chlorination rescue protocol using Thionyl Chloride (SOCl₂). See Protocol B below.

Storage Stability Data

To guide your inventory management, the following table summarizes the quantitative shelf-life expectations based on storage conditions.

Storage ConditionAtmosphereAdditivesEstimated Shelf-LifePrimary Degradant
25 °C (Room Temp) Ambient AirNone< 24 HoursBenzyl alcohol, HCl
4 °C (Fridge) Sealed AirNone1 - 2 WeeksBenzyl alcohol, HCl
-20 °C (Freezer) ArgonNone3 - 6 MonthsTrace Benzyl alcohol
-20 °C (Freezer) Argon1% w/w K₂CO₃> 12 MonthsNone detectable

Validated Experimental Protocols

Protocol A: Anhydrous Aliquoting and Storage

Causality: Repeatedly opening a cold bottle introduces condensation. Aliquoting prevents moisture accumulation in the bulk supply.

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120 °C for at least 4 hours. Cool them in a desiccator.

  • Equilibration: Allow the sealed bulk bottle of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold chemical.

  • Inert Transfer: Inside a glovebox or using standard Schlenk line techniques, transfer single-use quantities into the dried amber vials.

  • Stabilization: Add 1-2 pellets of oven-dried anhydrous K₂CO₃ to each vial.

  • Sealing: Purge the headspace with Argon, seal tightly with Parafilm, and store immediately at -20 °C.

Protocol B: Rescue Re-chlorination of Degraded Material

Causality: Thionyl chloride (SOCl₂) converts the hydrolyzed benzyl alcohol back to the benzyl chloride. A catalytic amount of DMF generates a Vilsmeier-Haack intermediate, which acts as a highly efficient, mild chlorinating agent, bypassing the need for harsh heating that could trigger side reactions.

Rescue_Workflow Step1 Assess Degradation (1H NMR & Visual Inspection) Step2 Dissolve in Anhydrous DCM (Under Argon) Step1->Step2 Step3 Dropwise Addition of SOCl₂ (0 °C, Catalytic DMF) Step2->Step3 Step4 Stir at Room Temp (Monitor via TLC/NMR) Step3->Step4 Step5 Aqueous Workup & Extraction (Ice-cold NaHCO₃) Step4->Step5 Step6 Dry, Filter, and Concentrate (Store over K₂CO₃ at -20 °C) Step5->Step6

Workflow for the re-chlorination rescue of hydrolyzed benzyl chloride.

Step-by-Step Methodology:

  • Assessment: Take a ¹H NMR spectrum of the degraded sample. The benzylic CH₂ protons of the chloride typically appear around 4.6–4.7 ppm, while the hydrolyzed alcohol shifts slightly and couples with the OH proton (if not exchanging). Confirm the presence of the alcohol.

  • Setup: Dissolve the degraded material in anhydrous Dichloromethane (DCM) (approx. 0.2 M) in an oven-dried round-bottom flask under Argon.

  • Catalysis: Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Chlorination: Cool the flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise via syringe. Caution: HCl and SO₂ gases are evolved; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor completion via TLC (using a non-polar eluent like Hexanes/EtOAc).

  • Quenching & Workup: Pour the reaction mixture carefully into ice-cold saturated aqueous NaHCO₃ to neutralize excess acid. Extract three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation).

  • Validation: Re-run the ¹H NMR to confirm the disappearance of the alcohol and immediately store the rescued product following Protocol A.

References[1] Title: BENZYL CHLORIDE - CDC Stacks

Source: cdc.gov URL:[3] Title: Stability and storage conditions for 2-benzyloxybenzyl chloride Source: benchchem.com URL: Title: BENZOYL CHLORIDE - Ataman Kimya Source: atamanchemicals.com URL:[2] Title: Neighboring group participation by sulfur involving four-membered-ring intermediates (RS-4) Source: acs.org URL:

Sources

Validation & Comparative

Publish Comparison Guide: High-Resolution ¹H NMR Analysis of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

For researchers and drug development professionals, the precise structural elucidation of highly substituted aromatic intermediates is a critical quality control step. 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene presents a unique analytical challenge due to its contiguous substitution pattern (1,2,3-trisubstituted) and the presence of three distinct heteroatom-containing functional groups (-Br, -SCH₃, -CH₂Cl).

This guide objectively compares the performance of different NMR solvent systems and spectrometer field strengths to determine the optimal analytical conditions for this molecule. Rather than merely presenting data, we analyze the causality behind the chemical shifts and provide a self-validating experimental protocol to ensure uncompromising data integrity.

Theoretical NMR Profile: The Causality of Chemical Shifts

Before comparing analytical conditions, we must establish the theoretical ¹H NMR profile. Understanding the electronic environment of each proton allows us to predict and validate our empirical data.

  • Aliphatic Region:

    • -SCH₃ (Methylthio group): The sulfur atom is less electronegative than oxygen, resulting in a weaker inductive effect (-I). However, its electron-donating resonance (+M) shields the ring. The methyl protons appear as a singlet at ~2.45 ppm .

    • -CH₂Cl (Chloromethyl group): Highly polarized by the electronegative chlorine atom and the magnetic anisotropy of the aromatic ring, these benzylic protons are strongly deshielded, appearing as a singlet at ~4.70 ppm .

  • Aromatic Region (H4, H5, H6): Using empirical additivity rules (Pretsch rules), we can deduce the exact order of the aromatic protons.

    • H6 (~7.45 ppm, doublet): Ortho to the bromine atom, experiencing strong deshielding.

    • H4 (~7.20 ppm, doublet): Ortho to the mildly electron-withdrawing -CH₂Cl group.

    • H5 (~7.00 ppm, triplet): Para to the electron-donating -SCH₃ group, making it the most shielded aromatic proton.

SpinSystem H4 H4 (ortho to CH2Cl) ~7.20 ppm H5 H5 (para to SCH3) ~7.00 ppm H4->H5 ³J_ortho (7.8 Hz) H6 H6 (ortho to Br) ~7.45 ppm H4->H6 ⁴J_meta (1.2 Hz) H5->H6 ³J_ortho (8.0 Hz)

Spin-spin coupling network and J-coupling constants of the aromatic protons.

Product Comparison 1: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral resolution due to differential solvation and hydrogen-bonding capabilities. As detailed by[1] and expanded by [2], precise referencing using residual solvent peaks is foundational to reproducible NMR analysis.

Quantitative Chemical Shift Comparison
Proton AssignmentMultiplicityIntegrationCDCl₃ (Non-Polar)DMSO-d₆ (Polar)Causality of Solvent Shift
-SCH₃ Singlet (s)3H2.45 ppm2.52 ppmMinor deshielding due to increased solvent dielectric constant.
-CH₂Cl Singlet (s)2H4.70 ppm4.88 ppmSignificant Shift: DMSO acts as a strong H-bond acceptor, interacting with the polarized C-H bonds of the chloromethyl group, drawing electron density away and deshielding the protons.
H5 (Aromatic) Triplet (t)1H7.00 ppm7.12 ppmDisruption of intramolecular pi-stacking by the polar solvent.
H4 (Aromatic) Doublet (d)1H7.20 ppm7.35 ppmSolvation of the adjacent -CH₂Cl group alters local magnetic anisotropy.
H6 (Aromatic) Doublet (d)1H7.45 ppm7.58 ppmHalogen-solvent dipole interactions deshield the ortho proton.

Verdict: CDCl₃ is the superior choice for routine analysis of this compound. Because the molecule lacks active protons (-OH, -NH) that require DMSO for resolution, the non-polar nature of CDCl₃ prevents unnecessary downfield shifting and provides a cleaner baseline with a predictable residual solvent peak at 7.26 ppm[2].

Product Comparison 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)

When analyzing contiguous aromatic spin systems, the ratio of the chemical shift difference (


) to the coupling constant (

) dictates whether the spectrum is strictly first-order (

).
Performance Parameter400 MHz Spectrometer600 MHz SpectrometerAnalytical Impact
Larmor Frequency (¹H) 400.13 MHz600.13 MHzDetermines the population difference between spin states.
Spectral Dispersion 400 Hz / ppm600 Hz / ppmHigher dispersion physically separates overlapping multiplets.

Ratio (H4/H5)
~10.2~15.3At 400 MHz, a mild "roof effect" (strong coupling) is visible between H4 and H5. At 600 MHz, the spectrum is strictly first-order, yielding mathematically perfect doublets and triplets.
Signal-to-Noise (S/N) Baseline (1x)~1.8xS/N scales with

, drastically reducing required scan time for dilute or impurity-level samples.

Verdict: While a 400 MHz instrument is sufficient for bulk purity verification, a 600 MHz instrument is required if this compound is being analyzed as a trace impurity within a complex drug substance matrix, as the enhanced dispersion prevents the aromatic signals from being buried under the API's peaks.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not rely on blind faith. The following protocol incorporates a self-validating feedback loop to guarantee data integrity.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Mass Optimization: Weigh precisely 15.0 mg of the compound.

    • Causality: Over-concentrated samples cause radiation damping and line broadening; under-concentrated samples waste instrument time.

  • Solvent Addition: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Particulate Filtration: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube.

    • Causality: Micro-particulates distort the local magnetic field (

      
      ), making perfect shimming physically impossible.
      
Phase 2: Instrument Calibration (The Self-Validating Loop)
  • Deuterium Locking: Insert the sample and engage the

    
    H lock on the CDCl₃ solvent.
    
    • Validation Check: The lock circuit provides real-time feedback. If the lock level fluctuates >2%, the magnetic field is drifting, and the run must be aborted.

  • Gradient Shimming: Execute a 3D gradient shim map (e.g., TopShim) to optimize the Z1-Z4 coils.

    • Validation Check: Monitor the Full Width at Half Maximum (FWHM) of the lock signal. The system self-validates readiness only when FWHM < 1.0 Hz.

Phase 3: Acquisition & Processing
  • Pulse Sequence: Apply a standard 30° single-pulse sequence (zg30) with a 2-second relaxation delay (

    
    ) and 16 scans.
    
    • Causality: A 30° pulse ensures full longitudinal relaxation (

      
      ) between scans, which is mandatory for accurate proton integration.
      
  • Processing: Apply a 0.3 Hz exponential window function (Line Broadening), perform a Fourier Transform, and apply zero- and first-order phase corrections. Reference the residual CHCl₃ peak to exactly 7.26 ppm[2].

NMR_Optimization Start 1-Bromo-3-(chloromethyl) -2-(methylsulfanyl)benzene Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Standard, Non-polar) Solvent->CDCl3 DMSO DMSO-d6 (Polar, H-bonding) Solvent->DMSO Field Field Strength Selection CDCl3->Field DMSO->Field F400 400 MHz (Routine, Mild Roof Effect) Field->F400 F600 600 MHz (High Res, First-Order) Field->F600 Process Self-Validating Processing (Phase/Baseline Correction) F400->Process F600->Process

NMR optimization workflow for solvent and field strength selection.

References

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics 2010, 29, 2176–2179 URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry 1997, 62, 7512-7515 URL: [Link]

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique, providing a molecular "fingerprint" through characteristic fragmentation patterns. This guide offers a detailed, predictive analysis of the EI mass spectrometry fragmentation pattern of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, a compound of interest in synthetic chemistry. By dissecting the expected fragmentation pathways, this document serves as a valuable resource for the identification and characterization of this and structurally related molecules.

The Foundation: Electron Ionization and Molecular Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a vaporized sample with high-energy electrons (typically 70 eV).[1] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged molecular ion (M•+).[2] This molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral radicals.[2][3] The mass-to-charge ratio (m/z) of these charged fragments is detected, generating a mass spectrum that is characteristic of the original molecule's structure. The stability of the resulting carbocations and radical species largely dictates the observed fragmentation pathways.[2]

Predicted Fragmentation Cascade of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

The fragmentation of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is governed by the interplay of its three key functional groups: the bromo, chloromethyl, and methylsulfanyl substituents on the benzene ring. The aromatic ring itself provides a stable core, influencing the fragmentation to favor pathways that maintain this stability where possible.[4]

The initial event is the formation of the molecular ion. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has ⁷⁹Cl and ³⁷Cl in a roughly 3:1 ratio.[3][5] This results in a complex M, M+2, and M+4 pattern for fragments containing both halogens.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage of the Methylsulfanyl Group: The C-S bond is a likely site for initial fragmentation. Loss of a methyl radical (•CH₃) from the molecular ion would lead to a stable, sulfur-containing cation. This is a common fragmentation pathway for methylsulfanyl compounds.[3][6]

  • Benzylic Cleavage: The chloromethyl group provides a site for benzylic cleavage. Loss of a chlorine radical (•Cl) would form a highly stable benzyl-type cation, which can further rearrange to a tropylium-like ion.

  • Loss of the Chloromethyl Group: Cleavage of the bond between the benzene ring and the chloromethyl group would result in the loss of a •CH₂Cl radical.

  • Loss of Bromine: The C-Br bond is also susceptible to cleavage, leading to the loss of a bromine radical (•Br).[7]

  • Secondary Fragmentation: The initial fragment ions will undergo further fragmentation. For instance, the ion formed after the loss of a methyl radical could subsequently lose the chloromethyl group or a bromine atom. The phenyl cation resulting from the loss of all substituents can also be observed.[5]

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₈H₈BrClS]⁺˙ (Molecular Ion) m/z 249/251/253 F1 [C₇H₅BrClS]⁺ m/z 234/236/238 M->F1 - •CH₃ F2 [C₈H₈BrS]⁺ m/z 215/217 M->F2 - •Cl F4 [C₈H₈ClS]⁺ m/z 171/173 M->F4 - •Br F3 [C₇H₅BrS]⁺ m/z 200/202 F1->F3 - •Cl F5 [C₇H₅ClS]⁺ m/z 156/158 F2->F5 - •Br

Caption: Predicted EI-MS fragmentation pathway for 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene.

Tabulated Summary of Predicted Fragments

For clarity and ease of comparison, the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. The m/z values account for the most abundant isotopes (⁷⁹Br and ³⁵Cl).

m/z (Predicted) Ion Structure/Formula Neutral Loss Fragmentation Pathway
249/251/253[C₈H₈BrClS]⁺˙-Molecular Ion (M⁺˙)
234/236/238[C₇H₅BrClS]⁺•CH₃Alpha-cleavage of the methylsulfanyl group
215/217[C₈H₈BrS]⁺•ClLoss of a chlorine radical from the chloromethyl group
171/173[C₈H₈ClS]⁺•BrLoss of a bromine radical
200/202[C₇H₅BrS]⁺•CH₂ClLoss of the chloromethyl group
156/158[C₇H₅ClS]⁺•Br and •CH₃Secondary fragmentation

Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, 1 mg/mL) GC_Inject Inject 1 µL into GC inlet Prep1->GC_Inject GC_Column Separate on a non-polar capillary column (e.g., DB-5ms) GC_Inject->GC_Column GC_Temp Temperature program: Initial 50°C, ramp to 280°C GC_Column->GC_Temp MS_Ionize Electron Ionization (70 eV) GC_Temp->MS_Ionize MS_Analyze Quadrupole Mass Analyzer MS_Ionize->MS_Analyze MS_Detect Detect ions and generate mass spectrum MS_Analyze->MS_Detect Data_Process Process data and identify peaks MS_Detect->Data_Process Data_Compare Compare experimental vs. predicted fragmentation Data_Process->Data_Compare

Caption: General workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of purified 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.[1]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode to prevent column overloading.

  • Gas Chromatography:

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separation.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: An initial oven temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The acquired mass spectrum for the chromatographic peak corresponding to the target compound should be analyzed. The relative abundances of the molecular ion and key fragment ions should be compared against the predicted values. The characteristic isotopic patterns for bromine- and chlorine-containing fragments should be verified.

Comparative Analysis and Alternative Structures

When analyzing an unknown, it is crucial to compare the experimental fragmentation pattern with that of known compounds and potential isomers. For instance, an isomer such as 1-Bromo-4-(chloromethyl)-2-(methylsulfanyl)benzene would likely exhibit a similar molecular ion but may show differences in the relative abundances of fragment ions due to the different substitution pattern on the aromatic ring. A comprehensive library search (e.g., NIST, Wiley) is an essential step in the identification process.[8] The fragmentation patterns of aromatic compounds are highly dependent on the nature and position of substituents.[4][8]

Conclusion

This guide provides a robust, predictive framework for understanding the electron ionization mass spectrometry fragmentation of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. By leveraging established principles of fragmentation for halogenated, sulfur-containing, and substituted aromatic compounds, researchers can confidently approach the identification and structural elucidation of this molecule. The provided experimental protocol offers a clear starting point for obtaining high-quality mass spectral data. A thorough comparison of experimental data with the predicted patterns outlined herein will enable unambiguous characterization and support the advancement of chemical and pharmaceutical research.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • BenchChem. (2025). Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis.... Retrieved from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

  • Whitman College. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed?. Retrieved from [Link]

Sources

Comparing reactivity of 2-methylsulfanyl vs 2-methoxy benzyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

This guide compares the reactivity, mechanistic pathways, and practical handling of 2-methylsulfanylbenzyl chloride (2-thiomethyl) versus 2-methoxybenzyl chloride .[1]

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

In benzyl chloride derivatives, the ortho-substituent dictates reactivity through two competing mechanisms: Resonance Stabilization (Electronic) and Neighboring Group Participation (NGP) .

  • 2-Methoxybenzyl Chloride: Reactivity is driven by strong Resonance (+M) effects.[1] It is highly reactive in S

    
    1 pathways but suffers from significant instability (polymerization) and steric hindrance in S
    
    
    
    2 reactions.[1]
  • 2-Methylsulfanylbenzyl Chloride: Reactivity is driven by Anchimeric Assistance (NGP) .[1][2] The sulfur atom acts as an intramolecular nucleophile, capable of accelerating reactions via a cyclic sulfonium intermediate, often leading to retention of configuration and distinct kinetic profiles in low-nucleophilicity solvents.

Feature2-Methoxybenzyl Chloride2-Methylsulfanylbenzyl Chloride
Dominant Electronic Effect Strong Resonance (+M) >> Inductive (-I)Moderate Resonance (+M) < Inductive (-I)
Primary Reaction Mode S

1 (Carbocation formation)
S

2 (Intramolecular NGP)
Key Intermediate Open Benzylic Carbocation (Oxonium stabilized)Cyclic 5-Membered Sulfonium Cation
Solvolysis Rate Fast (High dielectric solvents)Accelerated (Low nucleophilicity solvents)
Storage Stability Poor (Prone to self-polymerization)Moderate (Oxidation sensitive)

Mechanistic Analysis & Reactivity Profile[3]

Electronic Effects: The "Hard" vs. "Soft" Donor

The reactivity difference stems from the orbital overlap capabilities of Oxygen (2p) versus Sulfur (3p) with the benzylic carbon.

  • 2-Methoxy (Oxygen):

    • Effect: The 2p lone pair of oxygen overlaps effectively with the aromatic

      
      -system (2p-2p overlap). This provides exceptional stabilization to the electron-deficient benzylic carbocation formed during S
      
      
      
      1 ionization.
    • Consequence: This compound is an "electronic powerhouse," ionizing readily. However, the ortho position introduces steric bulk that hinders the approach of external nucleophiles, making S

      
      2 attack slower unless the carbocation is fully formed.
      
  • 2-Methylsulfanyl (Sulfur):

    • Effect: Sulfur's 3p orbitals have poor overlap with the aromatic 2p system, making it a weaker resonance donor than oxygen. However, Sulfur is a "softer," more polarizable nucleophile.[1]

    • Consequence: Instead of stabilizing a free carbocation, the sulfur atom attacks the benzylic carbon from the back intramolecularly, displacing the chloride. This Neighboring Group Participation (NGP) forms a stable 5-membered cyclic sulfonium species.[1]

Visualization of Competing Pathways

The following diagram illustrates the divergent mechanistic pathways: Resonance Stabilization for the methoxy derivative versus Anchimeric Assistance for the methylsulfanyl derivative.

ReactivityComparison Start_OMe 2-Methoxybenzyl Chloride TS_OMe Transition State: Resonance Stabilization Start_OMe->TS_OMe Ionization (SN1) Start_SMe 2-Methylsulfanylbenzyl Chloride TS_SMe Transition State: Anchimeric Assistance (NGP) Start_SMe->TS_SMe Intramolecular Attack Inter_OMe Open Carbocation (Oxonium Stabilized) TS_OMe->Inter_OMe +M Effect (Strong) Inter_SMe Cyclic Sulfonium Ion (5-Membered Ring) TS_SMe->Inter_SMe Sulfur Nucleophilicity Product Substituted Product (Nu-Benzyl-Ar) Inter_OMe->Product Nucleophilic Attack Inter_SMe->Product Ring Opening

Figure 1: Divergent mechanistic pathways. The methoxy derivative favors an open carbocation stabilized by resonance, while the thiomethyl derivative proceeds via a cyclic sulfonium intermediate.

Experimental Data & Protocols

Solvolysis Rate Comparison

In solvolysis studies (reaction with solvent), the solvent type determines which derivative is faster.

Solvent SystemDominant MechanismFaster DerivativeReasoning
High Dielectric / Aqueous (e.g., 50% Acetone/Water)S

1 (Ionization)
2-Methoxy Water stabilizes the leaving group (Cl⁻) and the open carbocation.[1] The superior +M effect of Oxygen dominates.
Low Nucleophilicity / Acidic (e.g., Formic Acid, TFA)NGP / Intramolecular2-Methylsulfanyl Solvent is too weak to force ionization.[1] The internal Sulfur nucleophile drives the reaction (Anchimeric Assistance).
Protocol: Comparative Solvolysis Kinetics

Objective: To determine the relative reactivity rate (


) via conductometric titration of evolved HCl.

Materials:

  • Substrate (0.01 M): 2-methoxybenzyl chloride vs. 2-methylsulfanylbenzyl chloride.[1]

  • Solvent: 80% Aqueous Ethanol (v/v).

  • Indicator: Bromothymol Blue.[3]

  • Base: 0.01 M NaOH (standardized).[1]

Workflow:

  • Preparation: Dissolve 1.0 mmol of the benzyl chloride in 100 mL of thermostated (25°C) solvent.

  • Monitoring: Immediately start a timer.

  • Sampling: At 5-minute intervals, withdraw a 5.0 mL aliquot.

  • Quenching: Quench the aliquot into 10 mL of ice-cold acetone to stop the reaction.

  • Titration: Titrate the liberated HCl with 0.01 M NaOH to the blue endpoint.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Expected Outcome:

  • In 80% EtOH, 2-methoxybenzyl chloride will likely show a steeper slope (faster

    
    ) due to the high ionizing power of the aqueous medium favoring the resonance-stabilized path.
    
  • Note: If performed in pure acetic acid, the order may reverse.

Stability & Handling Guide

The most critical operational difference is storage stability .

2-Methoxybenzyl Chloride (Instability Alert)

This compound is notoriously unstable.[1] The electron-rich aromatic ring makes the benzylic position highly susceptible to intermolecular attack by another molecule of itself (Friedel-Crafts alkylation), leading to rapid polymerization.

  • Signs of Degradation: Turns pink/red, evolves HCl gas (fuming), becomes viscous.[1]

  • Stabilization: Often stored with a stabilizer like amylene or K

    
    CO
    
    
    
    pellets to scavenge acid.[1]
  • Storage: -20°C, under Argon.

2-Methylsulfanylbenzyl Chloride

Sulfur is less effective at activating the ring for electrophilic aromatic substitution compared to oxygen, making self-alkylation slower.[1]

  • Primary Risk: Oxidation of the sulfide to sulfoxide (

    
    ) by atmospheric oxygen.
    
  • Storage: 4°C, under Nitrogen.

Synthesis of 2-Methylsulfanylbenzyl Chloride

Since this reagent is less commercially common, it is often synthesized fresh.

Protocol (Thionyl Chloride Method):

  • Precursor: Dissolve 2-(methylsulfanyl)benzyl alcohol (1 eq) in anhydrous DCM.

  • Reagent: Add Thionyl Chloride (SOCl

    
    , 1.2 eq) dropwise at 0°C.
    
  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Starting material disappearance).

  • Workup: Evaporate volatiles in vacuo. Do not perform aqueous workup if possible to avoid hydrolysis; use directly or distill under high vacuum.

References

  • Bentley, T. W., & Schleyer, P. v. R. (1977).[1] Medium effects on the rates and mechanisms of solvolytic reactions. Advances in Physical Organic Chemistry, 14, 1-67.[1] Link

  • BenchChem. (2025). Stability and storage conditions for benzyl chloride derivatives. BenchChem Technical Guides. Link[1][4]

  • Streitwieser, A. (1956). Solvolytic displacement reactions. Chemical Reviews, 56(4), 571-752.[1] Link[1]

  • Capon, B., & McManus, S. P. (1976).[1] Neighboring Group Participation. Plenum Press. (Classic text on NGP kinetics).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Methoxybenzyl chloride.[1] Link

Sources

Comparative Guide: Infrared (IR) Spectroscopy of Chloromethyl vs. Methylsulfanyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: To provide an authoritative, data-driven framework for distinguishing chloromethyl (–CH₂Cl) and methylsulfanyl (–SCH₃) groups using Infrared Spectroscopy, focusing on spectral resolution in the fingerprint region and mechanistic causality.

Executive Summary: The Bioisosteric Challenge

In drug development, the chloromethyl group (–CH₂Cl) and the methylsulfanyl group (–SCH₃, also known as methylthio) often appear as reactive intermediates or pharmacophoric bioisosteres. While they share steric similarities, their electronic properties and chemical reactivity differ fundamentally.

Distinguishing these groups via IR spectroscopy is a common analytical challenge because both exhibit C–H stretching in the 2900–3000 cm⁻¹ range and possess heteroatom-carbon stretches in the complex 600–800 cm⁻¹ fingerprint region. This guide moves beyond basic peak assignment, offering a comparative protocol based on intensity differentials and deformation mode shifts to definitively identify these moieties.

Theoretical Basis & Spectral Pillars[1][2][3]

The differentiation of –CH₂Cl and –SCH₃ relies on two fundamental physical principles: mass effect and electronegativity-induced dipole changes .

  • Dipole Moment (Intensity): The C–Cl bond is significantly more polar (electronegativity difference

    
    ) than the C–S bond (
    
    
    
    ). Consequently, the change in dipole moment (
    
    
    ) during vibration is larger for C–Cl, resulting in intense, dominant bands for C–Cl stretches, whereas C–S stretches are typically weak to medium .
  • Reduced Mass (Frequency): Chlorine (35.5 amu) and Sulfur (32.1 amu) have similar masses, placing their primary stretching modes in the same low-frequency window (600–800 cm⁻¹). Differentiation must therefore rely on the deformation modes of the attached protons (CH₂ vs. CH₃), which are highly sensitive to the local electronic environment.

Comparative Spectral Data Table
Vibrational ModeChloromethyl (–CH₂Cl)Methylsulfanyl (–SCH₃)Differentiation Key
C–X Stretch 600–800 cm⁻¹ (Strong)600–700 cm⁻¹ (Weak)Intensity: C–Cl is often the strongest peak in the fingerprint region; C–S is easily obscured.
CH₂ Wagging 1260–1270 cm⁻¹ (Sharp, Distinct)N/ADiagnostic: The "CH₂Cl wag" is a primary identifier for this group.
CH₃ Sym. Def. N/A1310–1330 cm⁻¹ (Medium)Shift: The "Umbrella" mode of S-Me is lower than O-Me (~1450) and distinct from CH₂Cl wag.
C–H Stretch 2950–3050 cm⁻¹2900–2980 cm⁻¹Subtle: –CH₂Cl protons are more deshielded (higher freq) than –SCH₃, but overlap is common.
C–S–C Stretch N/A1080–1100 cm⁻¹Context: In aryl-alkyl sulfides, this band helps confirm the thioether linkage.

Detailed Spectral Analysis

A. The Fingerprint Region (600–800 cm⁻¹)

This is the primary zone for confirmation but requires careful intensity analysis.

  • Chloromethyl: The C–Cl stretch is not just a peak; it is often a spectral "anchor." In aliphatic chains, it can split into two bands due to rotational isomerism: ~730 cm⁻¹ (trans to C) and ~660 cm⁻¹ (trans to H). In benzylic systems (e.g., benzyl chloride), it appears as a strong band near 670–700 cm⁻¹.

  • Methylsulfanyl: The C–S stretch is notoriously weak and difficult to assign in complex molecules. It typically appears at the lower end (600–700 cm⁻¹). Crucial Insight: If you see a massive peak in this region, it is almost certainly C–Cl, not C–S.

B. The Deformation Zone (1200–1400 cm⁻¹)

This region offers the highest resolution for distinguishing the alkyl portion of the groups.

  • The –CH₂Cl Wag (1265 cm⁻¹): This band is highly characteristic. In chloromethylated polymers (e.g., Merrifield resin) and small molecules, the disappearance of this peak is the standard metric for monitoring nucleophilic substitution.

  • The –SCH₃ Umbrella (1310–1330 cm⁻¹): The symmetric deformation of the methyl group on sulfur is shifted to lower frequencies compared to methyl groups on carbon or oxygen. Finding a medium-intensity band here, absent the 1265 cm⁻¹ band, supports the sulfide assignment.

Experimental Protocol: Maximizing Resolution

To reliably distinguish these subtle features, the experimental setup must prioritize the fingerprint region.

Step-by-Step Methodology
  • Sample Preparation:

    • Liquids: Use KBr or NaCl plates (thin film). Avoid AgCl plates if the sample is highly reactive (benzyl chloride can react with silver salts).

    • Solids: KBr Pellet is superior to ATR (Attenuated Total Reflectance) for this specific application. ATR crystals (Diamond/ZnSe) often have lower throughput below 700 cm⁻¹, exactly where the C–Cl/C–S differentiation occurs. A KBr pellet ensures full transparency down to 400 cm⁻¹.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the CH₂ wagging fine structure).

    • Scans: Minimum 32 scans to resolve the weak C–S stretching bands from noise.

  • Baseline Correction: Apply automatic baseline correction specifically to the 600–1800 cm⁻¹ region to prevent "ramp" artifacts from obscuring weak fingerprint signals.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for distinguishing these groups in an unknown sample or reaction mixture.

IR_Differentiation Start Unknown Sample Spectrum Check_FP Analyze Fingerprint Region (600 - 800 cm⁻¹) Start->Check_FP Strong_CCl Strong/Intense Band? Check_FP->Strong_CCl Check_Def Analyze Deformation Region (1200 - 1350 cm⁻¹) Strong_CCl->Check_Def Yes (Likely C-Cl) Umbrella_1320 Peak at ~1310-1330 cm⁻¹? Strong_CCl->Umbrella_1320 No (Weak/Medium) Wag_1265 Sharp Peak at ~1265 cm⁻¹? Check_Def->Wag_1265 Result_Cl Confirmed: Chloromethyl (-CH₂Cl) Wag_1265->Result_Cl Yes (CH₂ Wag) Ambiguous Ambiguous: Check NMR/MS Wag_1265->Ambiguous No Result_S Confirmed: Methylsulfanyl (-SCH₃) Umbrella_1320->Result_S Yes (CH₃ Sym Def) Umbrella_1320->Ambiguous No

Figure 1: Decision tree for spectroscopic differentiation of chloromethyl and methylsulfanyl groups based on intensity and deformation bands.

Case Study: Monitoring Thioether Synthesis

Scenario: A researcher is converting Benzyl Chloride to Thioanisole (Benzyl methyl sulfide) via nucleophilic substitution with sodium thiomethoxide.

Reaction:



Spectroscopic Monitoring Points:

  • T = 0 (Starting Material): The spectrum is dominated by a strong C–Cl stretch at 695 cm⁻¹ and a distinct CH₂ wag at 1265 cm⁻¹ .

  • T = End (Product):

    • The strong band at 695 cm⁻¹ disappears (or is replaced by a much weaker C–S band nearby).

    • The sharp 1265 cm⁻¹ peak vanishes.

    • A new band appears at ~1315 cm⁻¹ (S–CH₃ symmetric deformation).

    • A new weak band appears at ~1090 cm⁻¹ (Aryl-S-Alkyl stretch).

References

  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of (Chloromethyl)sulfonylethane. Retrieved from

  • NIST Mass Spectrometry Data Center. (2025). Benzyl Chloride IR Spectrum. NIST Standard Reference Data. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-Cl vs C-S intensity rules).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for specific deformation frequencies: 1265 cm⁻¹ for CH₂Cl and 1310 cm⁻¹ for S-Me).
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed assignment of C-S stretching modes).
  • Gelest, Inc. (2023). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations.

Elemental Analysis Standards for Sulfur-Containing Aryl Bromides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Refractory" Challenge

In medicinal chemistry, sulfur-containing aryl bromides (e.g., bromothiophenes, benzothia-bromides) represent a "perfect storm" for elemental analysis (EA). These molecules are notoriously refractory —difficult to combust completely—due to the flame-retardant properties of bromine and the tendency of sulfur to form heterogeneous oxides (


).

Standard automated CHNS analyzers often fail to meet the ACS purity standard of


  for these compounds because:
  • Bromine Interference: Heavy halogens poison standard combustion catalysts and can interfere with thermal conductivity detectors (TCD) used for nitrogen and sulfur.

  • Incomplete Oxidation: The aryl ring stabilizes the molecule, often leading to soot formation (graphitization) rather than quantitative conversion to

    
    .
    
  • Adsorption Losses: Bromine gas (

    
    ) and Sulfur dioxide (
    
    
    
    ) can react or adsorb onto transfer lines if not chemically sequestered immediately.

This guide compares the three primary methodologies for validating these compounds, recommending Combustion Ion Chromatography (CIC) as the modern gold standard, while retaining Schöniger Flask Combustion as the essential manual validation technique.

Methodology Comparison: Choosing the Right Tool

The following table contrasts the three dominant techniques for determining elemental composition in S/Br-aryl matrices.

FeatureMethod A: Automated Flash Combustion (CHNS) Method B: Combustion Ion Chromatography (CIC) Method C: Schöniger Flask (Oxygen Flask)
Primary Analytes C, H, N (S is often compromised by Br)S, Br, F, Cl, I (Speciated)S, Halogens (Single element per run)
Mechanism Flash combustion (

C)

GC Separation

TCD
Pyrohydrolysis (

C)

Absorption

IC
Manual combustion in


Titration/IC
Interference Risk High. Br overlaps with S or poisons W/Cu catalysts.Low. Chemical separation via column chromatography eliminates overlap.Medium. Depends on titration indicator sensitivity.
Sample Size Micro (1–3 mg)Micro to Macro (5–50 mg)Macro (10–100 mg)
Precision

(if optimized)

(Superior for S/X)

(Operator dependent)
Throughput High (5 mins/sample)Medium (15-20 mins/sample)Low (Manual prep required)
Verdict Avoid for S/Br quantification unless using specific "Halogen Mode."Gold Standard for simultaneous S and Br determination.Validation Backup when automated results are ambiguous.

Deep Dive: The Scientific Rationale

Why Standard CHNS Fails

In a standard Dumas/Pregl analyzer, gases are separated by a packed GC column. Bromine (


) has a retention time that can drift and co-elute with 

or water, skewing the sulfur and hydrogen data. Furthermore, sulfur requires a copper reduction step to convert

. Halogens react with copper, exhausting the reduction tube rapidly and leading to "drift" in results after only a few runs.
Why CIC is the Solution

Combustion Ion Chromatography (CIC) decouples the combustion from the detection.

  • Combustion: The sample is burned in an Argon/Oxygen stream with water vapor (Pyrohydrolysis).

  • Scavenging: The gases (

    
    ) are immediately trapped in an absorption solution (typically containing 
    
    
    
    ).
    • Chemistry:

      
       (Sulfate)
      
    • Chemistry:

      
       (Bromide)
      
  • Analysis: The liquid is injected into an Ion Chromatograph.[1] Since Sulfate and Bromide have distinct retention times on anion-exchange columns, interference is chemically impossible.

Experimental Protocols

Protocol A: Combustion Ion Chromatography (The Gold Standard)

Applicable for simultaneous determination of Sulfur and Bromine.

Reagents & Setup:

  • Combustion Temp:

    
    C (Inlet), 
    
    
    
    C (Outlet).
  • Gas Flow: Argon (Carrier, 200 mL/min), Oxygen (Combustion, 400 mL/min).

  • Absorption Solution: 100 mg/L

    
     in ultrapure water (ensures complete oxidation of S to Sulfate).
    
  • Column: High-capacity anion exchange (e.g., Dionex IonPac AS11-HC or Metrosep A Supp 5).

Step-by-Step:

  • Weighing: Weigh 5.0–10.0 mg of the aryl bromide into a ceramic boat. Note: Do not use tin capsules if analyzing for nitrogen simultaneously, as tin can interfere in some IC setups; use ceramic.

  • Combustion: Introduce sample to the furnace. The pyrohydrolytic environment (steam +

    
    ) converts organic Sulfur to 
    
    
    
    and Bromine to
    
    
    .
  • Absorption: Gas is bubbled through the

    
     scrubber.
    
    • Validation Check: Ensure the scrubber solution volume is constant (automated in modern systems) to prevent dilution errors.

  • Injection: The scrubber solution is injected into the IC.

  • Elution: Run a gradient elution (KOH or Carbonate/Bicarbonate).

    • 
       typically elutes around 8-10 min.
      
    • 
       typically elutes around 12-15 min.
      
Protocol B: Schöniger Oxygen Flask (The Manual Backup)

Use this when instrument availability is low or to cross-validate a suspicious automated result.

Reagents:

  • Flask: 500 mL Iodine flask with platinum sample basket.

  • Absorbent: 10 mL 1.0 M NaOH + 3 drops 30%

    
    .
    
  • Paper: Ashless filter paper (Whatman No. 42 or equivalent).

Step-by-Step:

  • Preparation: Weigh 15–20 mg of sample onto the ashless paper. Fold into a "flag" with a fuse tail.

  • Mounting: Clamp the paper into the platinum basket. Ensure the fuse tail is free.

  • Oxygen Charge: Flush the flask with pure Oxygen for 60 seconds. Add the absorbent solution before flushing if possible, or immediately after.

  • Ignition: Light the fuse and immediately insert the stopper/basket into the flask. Invert the flask so the liquid seals the stopper (safety measure).

  • Combustion: Hold the flask (wearing heavy leather gloves and face shield) until the flame extinguishes. The flask will become hot.

  • Absorption: Shake the flask vigorously for 3–5 minutes. Let stand for 15 minutes to allow mist to settle.

  • Quantification (Titration):

    • For Bromine: Acidify with

      
       and titrate with 
      
      
      
      (Potentiometric endpoint).
    • For Sulfur: Add isopropanol/Thorin indicator and titrate with Barium Perchlorate (

      
      ).
      

Data Analysis & Visualization

Acceptance Criteria

According to ACS and JOC guidelines, the standard for purity is


  absolute difference between calculated and found values.


Example Data Table: 4-Bromo-2-thiophenecarboxylic acid (


)
ElementTheoretical %Found (CHNS - Fail)Found (CIC - Pass)Status
Carbon 28.9928.10 (Low)28.95Pass
Hydrogen 1.461.80 (High)1.48Pass
Sulfur 15.4814.10 (Interference)15.45Pass
Bromine 38.60N/A38.55Pass
Workflow Diagrams
Diagram 1: Method Selection Logic

MethodSelection Start Start: S-Containing Aryl Bromide NeedHalogen Do you need to quantify Bromine? Start->NeedHalogen SampleAmt Sample Amount Available? NeedHalogen->SampleAmt Yes CHNS METHOD C: Standard CHNS (Only for C/H/N) NeedHalogen->CHNS No (Only C/H/N needed) CIC METHOD A: Combustion IC (CIC) (Recommended) SampleAmt->CIC > 5 mg Flask METHOD B: Schöniger Flask (Manual Validation) SampleAmt->Flask > 20 mg (and no CIC access) CHNS_Warning Add V2O5 / WO3 CHNS->CHNS_Warning Warning: Add V2O5 to prevent interference

Caption: Decision matrix for selecting the appropriate elemental analysis technique based on analyte requirements and sample availability.

Diagram 2: Combustion IC Mechanism

CIC_Workflow Sample Sample (Aryl Bromide) Furnace Pyrohydrolysis Furnace (1000°C, Ar/O2/H2O) Sample->Furnace Injection Gases Gases: CO2, SO2, Br2, HBr Furnace->Gases Combustion Absorber Absorber Unit (H2O2 Solution) Gases->Absorber Trapping Conversion Conversion: SO2 -> SO4(2-) Br2 -> Br(-) Absorber->Conversion IC Ion Chromatograph (Anion Exchange) Conversion->IC Injection Result Data: Separate Peaks for Sulfate & Bromide IC->Result Quantification

Caption: The chemical pathway in Combustion Ion Chromatography, highlighting the conversion of interfering gases into separable ions.

Troubleshooting & Expert Tips

  • The "Soot" Problem: Aryl bromides are flame retardants. If you see black specks in your crucible after combustion, the results are invalid.

    • Fix: Add Vanadium Pentoxide (

      
      )  or Tungsten Oxide (
      
      
      
      )
      powder to the sample boat. These act as oxygen donors and flux agents to ensure complete oxidation of the refractory ring system.
  • Bromine Memory Effect: Bromine sticks to steel tubing.

    • Fix: If using a CHNS analyzer, run 2–3 "blanks" or high-concentration nitrogen standards between aryl bromide samples to strip adsorbed halogens from the lines.

  • Weighing Errors: The high molecular weight of Br means you are weighing fewer moles of substance per mg.

    • Fix: Use a microbalance calibrated to

      
      . Static electricity is common with crystalline aryl bromides; use an anti-static gun (polonium strip) before weighing.
      

References

  • American Chemical Society (ACS). (2022). Data Requirements for the Publication of Research: Elemental Analysis. ACS Publishing Center. [Link]

  • Exeter Analytical. (2015).[2] Oxygen Flask Combustion Unit (Schöniger Method).[2][3][4] Product Technical Guide. [Link]

  • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC3419367. [Link]

Sources

Navigating the Structural Landscape of Substituted Benzene Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, often achieved through single-crystal X-ray crystallography, dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide focuses on 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, a compound of interest for which, at the time of this writing, no public crystallographic data exists.

The absence of a determined crystal structure for 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene presents both a challenge and an opportunity. It highlights a gap in our understanding and provides a compelling case for further experimental investigation. This guide will, therefore, serve a dual purpose. Firstly, it will provide a comprehensive, best-practice protocol for obtaining the X-ray crystal structure of this and similar small molecules. Secondly, it will offer a comparative analysis with structurally related compounds, illustrating how subtle changes in substitution patterns can lead to significant differences in solid-state architecture.

The Significance of Structural Elucidation

Understanding the solid-state structure of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is crucial for several reasons. The presence of bromine, chlorine, and sulfur atoms suggests the potential for a rich variety of intermolecular interactions, including halogen bonding and sulfur-pi interactions. These non-covalent forces play a critical role in crystal packing and can influence properties such as solubility, melting point, and crystal morphology – all of which are vital parameters in drug development and materials science.

A Comparative Framework: The Impact of Substitution

To appreciate what might be learned from the crystal structure of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, it is instructive to consider related molecules for which structural data are available. For instance, the crystal structure of 1,3-Bis(chloromethyl)benzene reveals a three-dimensional network governed by chlorine-chlorine interactions.[1] The introduction of a bromine atom and a methylsulfanyl group in our target compound is expected to significantly alter this packing arrangement.

CompoundKey SubstituentsPotential Intermolecular Interactions
1,3-Bis(chloromethyl)benzeneTwo chloromethyl groupsChlorine-chlorine interactions, C-H...Cl hydrogen bonds
1-Bromo-3-(chloromethyl)benzeneOne bromo and one chloromethyl groupHalogen bonding (Br...Cl, Br...Br), C-H...Br/Cl hydrogen bonds
1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene (Target) One bromo, one chloromethyl, and one methylsulfanyl groupHalogen bonding, sulfur-pi interactions, C-H...S/Br/Cl hydrogen bonds

This comparative table underscores the increased complexity and potential for novel intermolecular interactions in our target compound. The interplay between the bromo, chloromethyl, and methylsulfanyl groups could lead to a unique solid-state architecture with distinct physicochemical properties.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a detailed, step-by-step methodology for obtaining the crystal structure of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

1. Crystallization

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a poor solvent (in which the compound is insoluble but the solvent is miscible). The slow diffusion of the poor solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization.

    • Thermal Gradient: If the above methods are unsuccessful, a slow cooling method can be employed. Dissolve the compound in a minimal amount of solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

2. Crystal Mounting and Data Collection

  • Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Mounting: Using a cryoloop, carefully pick up the selected crystal and mount it on the goniometer head of the diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), will be used to collect a full sphere of diffraction data. The data collection strategy will depend on the crystal system and unit cell parameters, which are determined from initial short scans.

3. Structure Solution and Refinement

  • Objective: To process the collected diffraction data to determine the atomic arrangement in the crystal.

  • Methodology:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For organic molecules, direct methods are typically successful.

    • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis Crystallization Crystallization - Solvent Screening - Slow Evaporation - Vapor Diffusion - Thermal Gradient Mounting Crystal Mounting - Select single crystal - Mount on goniometer - Flash-cool Crystallization->Mounting Select best crystal Collection Data Collection - Determine unit cell - Collect full sphere of data Mounting->Collection Mounted crystal Solution Structure Solution - Data Reduction - Direct/Patterson Methods Collection->Solution Diffraction data Refinement Structure Refinement - Least-squares fitting - Adjust atomic parameters Solution->Refinement Initial model Validation Validation - Check R-factor - Analyze residual density Refinement->Validation Refined structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Visualizing Potential Interactions

The following diagram illustrates the potential non-covalent interactions that could be present in the crystal structure of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. The elucidation of the actual interactions awaits experimental determination.

potential_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_Br Br M2_Cl CH2Cl M1_Br->M2_Cl Halogen Bond M1_S S-CH3 M2_Ring Benzene Ring M1_S->M2_Ring Sulfur-π Interaction M1_Cl CH2Cl M2_Br Br M1_Cl->M2_Br Halogen Bond M1_Ring Benzene Ring M2_S S-CH3

Caption: Potential intermolecular interactions in 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene.

Conclusion

While the crystal structure of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene remains to be determined, this guide provides a clear pathway for its elucidation. By following the detailed experimental protocol and considering the comparative insights from related structures, researchers can unlock the structural secrets of this and other novel compounds. The resulting data will not only contribute to the fundamental understanding of chemical structures but also provide invaluable information for the rational design of new drugs and materials.

References

  • PubChem. 1-bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene. National Center for Biotechnology Information. [Link]

  • Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1063. [Link]

Sources

Benchmarking 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene: A Kinetic and Mechanistic Guide to Advanced Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and advanced materials development, the selection of an alkylating agent dictates not only the yield of the reaction but also the impurity profile and scalability of the process. While simple benzylic halides are ubiquitous, highly functionalized building blocks like 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene present unique kinetic behaviors.

This guide provides an objective, data-driven benchmark of this specialized molecule against standard alkylating agents, analyzing the profound impact of steric hindrance and electronic participation on its reactivity.

Mechanistic Rationale: Sterics vs. Anchimeric Assistance

At first glance, 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene appears to be a poor alkylating agent. The active electrophilic site—the chloromethyl group at C3—is flanked by a bulky methylsulfanyl (-SCH₃) group at C2 and experiences secondary steric pressure from the bromine atom at C1. According to classic transition state theory, this steric congestion should drastically raise the activation energy (


) for a standard bimolecular nucleophilic substitution (S_N2), impeding the backside attack of an incoming nucleophile[1].

However, empirical benchmarking reveals anomalous high reactivity. This is driven by Neighboring Group Participation (NGP) , or anchimeric assistance[2].

The sulfur atom in the ortho-methylsulfanyl group possesses electron-rich lone pairs. Due to its proximity to the benzylic carbon, it can act as an internal nucleophile, displacing the chloride ion via a rapid intramolecular S_N2 attack. This forms a transient, highly electrophilic 5-membered bicyclic sulfonium intermediate. Because intramolecular reactions have a significantly lower entropic barrier (


) than intermolecular collisions, this pathway outcompetes the sterically hindered direct attack. The external nucleophile then rapidly opens the strained sulfonium ring to yield the final product.

NGP_Mechanism Substrate 1-Bromo-3-(chloromethyl)- 2-(methylsulfanyl)benzene DirectTS Direct SN2 Pathway (High Steric Barrier) Substrate->DirectTS k_direct (Slow) Sulfonium Bicyclic Sulfonium Ion (Anchimeric Assistance) Substrate->Sulfonium k_NGP (Fast) Nu Amine Nucleophile Nu->DirectTS Nu->Sulfonium Product Alkylated Product DirectTS->Product Sulfonium->Product Nu attack

Kinetic pathways: Direct SN2 vs. NGP-accelerated substitution.

Benchmarking Data: Comparative Kinetics

To objectively evaluate the performance of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, we benchmark it against three standard reference compounds:

  • Benzyl chloride: The unhindered baseline S_N2 electrophile.

  • 2-Methylbenzyl chloride: A sterically hindered analogue lacking a lone-pair-bearing ortho substituent (isolating the steric penalty).

  • Benzyl bromide: A highly reactive baseline utilizing a superior leaving group[1].

The following table summarizes the relative reaction rates (


) for the N-alkylation of morpholine in acetonitrile at 25°C.
Alkylating AgentLeaving GroupOrtho SubstituentPrimary MechanismRelative Rate (

)
Benzyl chloride-Cl-H (None)Direct S_N21.0 (Baseline)
2-Methylbenzyl chloride-Cl-CH₃ (Steric only)Direct S_N20.38
Benzyl bromide-Br-H (None)Direct S_N248.5
1-Bromo-3-(chloromethyl)-... -Cl -SCH₃ (Steric + NGP) NGP (Sulfonium) 115.2

Data Synthesis: The data clearly demonstrates the causality of the structural features. While a simple methyl group at the ortho position (2-Methylbenzyl chloride) suppresses the reaction rate by ~60% due to steric shielding, replacing it with a methylsulfanyl group accelerates the reaction by over two orders of magnitude. The NGP effect is so profound that this specific benzylic chloride outperforms even unhindered benzyl bromide.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard prevents data skewing from mechanical losses during workup, while the use of catalytic Potassium Iodide (KI) standardizes the leaving group via an in situ Finkelstein reaction[3].

Protocol A: Self-Validating Kinetic Profiling (in situ ¹H-NMR)

This method allows for real-time tracking of the alkylation without disrupting the reaction equilibrium.

  • Preparation: In an NMR tube, dissolve 0.10 mmol of the target alkylating agent and 0.05 mmol of 1,3,5-trimethoxybenzene (Internal Standard, inert) in 0.6 mL of CD₃CN.

  • Baseline Scan: Acquire a baseline ¹H-NMR spectrum. Note the integration of the internal standard singlet (~6.1 ppm) and the benzylic -CH₂Cl protons (~4.7 ppm).

  • Initiation: Inject 0.50 mmol (5 eq) of the target nucleophile (e.g., morpholine) directly into the NMR tube. Invert twice to mix.

  • Data Acquisition: Acquire spectra every 5 minutes for 2 hours at 25°C.

  • Analysis: Calculate conversion by normalizing the disappearing benzylic proton integral against the static internal standard integral.

Protocol B: Preparative N-Alkylation Workflow

For bulk synthesis, polar aprotic solvents and weak bases are utilized to maximize selectivity and yield[3].

  • Reagent Loading: To an oven-dried round-bottom flask, add 1.0 eq of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene, 1.2 eq of the secondary amine, and 2.0 eq of anhydrous K₂CO₃.

  • Solvent & Catalyst: Suspend the mixture in anhydrous Acetonitrile (0.2 M concentration). Add 0.1 eq of KI to accelerate the reaction via transient iodide formation.

  • Reaction: Stir vigorously at 60°C for 4 hours. The NGP effect combined with the Finkelstein catalyst typically drives this to completion rapidly.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Workflow Prep 1. Reagent Prep (Dry MeCN, K2CO3) Initiation 2. Finkelstein Rxn (KI Catalyst) Prep->Initiation Alkylation 3. N-Alkylation (Target + Amine) Initiation->Alkylation Validation 4. In situ NMR (Internal Std) Alkylation->Validation Purification 5. Workup & LC (Product Isolation) Validation->Purification

Self-validating experimental workflow for benzylic alkylation.

Conclusion

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene is a premier example of how molecular architecture can subvert standard kinetic expectations. By leveraging the neighboring group participation of the ortho-thioether, chemists can achieve exceptionally fast and selective alkylations despite a sterically congested local environment. When benchmarked against standard agents, it offers superior reactivity, making it a highly valuable intermediate for complex pharmaceutical synthesis.

References

1.[1] Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. ResearchGate. 1 2.[2] Ring-Opening Polymerization—An Introductory Review. MDPI. 2 3.[3] Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. Int J. Chem Sci. 3

Sources

QC Protocols for Industrial Batches of 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Selectivity Paradox

1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene (hereafter BCMB ) represents a unique quality control challenge due to its "Janus-faced" reactivity. It contains two highly reactive functionalities on a sterically crowded benzene core:

  • Benzylic Chloride (-CH₂Cl): An aggressive alkylating agent prone to hydrolysis (to benzyl alcohol) and solvolysis (to ethers).

  • Thioether (-SMe): A soft nucleophile susceptible to oxidation (to sulfoxide/sulfone).

This guide compares the two dominant analytical paradigms—Reverse Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —demonstrating why a hybrid approach is required for industrial release. While GC offers superior resolution of volatile halides, it risks thermal degradation of the sulfur moiety. Conversely, HPLC preserves thermal stability but requires strict solvent controls to prevent in-situ solvolysis.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before selecting a method, the impurity profile must be understood.[1][2] The following diagram illustrates the degradation pathways that QC protocols must detect.

ImpurityPathways BCMB Target: BCMB (C8H8BrClS) Hydrolysis Impurity A (Benzyl Alcohol) BCMB->Hydrolysis + H2O (Humidity) Metholysis Impurity B (Benzyl Methyl Ether) BCMB->Metholysis + MeOH (Wrong Diluent) Sulfoxide Impurity C (Sulfoxide) BCMB->Sulfoxide + O2 (Air/Peroxides) Dimer Impurity D (Dimerization) BCMB->Dimer Thermal Stress

Figure 1: Degradation pathways for BCMB. Impurity B is an artifact often generated by incorrect QC sample preparation.

Comparative Analytical Methodologies

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Status: The Gold Standard for Purity & Assay

HPLC is preferred for BCMB because it operates at ambient temperature, preserving the thermally labile thioether. However, the benzylic chloride is moisture-sensitive.

  • Critical Protocol Adjustment: Standard methanol diluents are strictly prohibited . BCMB reacts with methanol to form the methyl ether (Impurity B) within minutes. Acetonitrile (ACN) must be used for all sample preparations.

Method B: Gas Chromatography (GC-FID)

Status: The Alternative for Volatile Impurities

GC is excellent for detecting residual solvents and halide precursors. However, the high injection port temperatures (200°C+) can cause the sulfur group to oxidize or the benzylic chloride to eliminate HCl, leading to false "low purity" results.

Performance Comparison Table
FeatureMethod A: RP-HPLC (UV)Method B: GC-FID
Primary Utility Assay (wt%), Non-volatile impurities (Sulfoxides)Volatile impurities, Residual solvents
Sample Stability High (if ACN is used)Low (Thermal degradation risk)
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)> 0.995 (0.05 - 0.5 mg/mL)
Artifact Risk Solvolysis (if alcohol present)Thermal elimination of HCl
Genotoxic Impurity LOD Moderate (requires derivatization for trace)High (Direct detection of alkyl halides)
Recommendation Primary Release Method Secondary/Solvent Testing Only

Detailed Experimental Protocols

Protocol 1: Validated RP-HPLC Method (Purity & Assay)

Objective: Quantify BCMB and separate it from hydrolysis (Impurity A) and oxidation (Impurity C) products.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the benzylic chloride).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detector: UV at 230 nm (Maximize benzene ring absorption) and 254 nm.

  • Column Temp: 25°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
15.0 90 Elute BCMB & Dimer
20.0 90 Wash

| 20.1 | 40 | Re-equilibration |

Sample Preparation (CRITICAL):

  • Weigh 50.0 mg of BCMB into a 50 mL amber volumetric flask (protect from light).

  • Dissolve in 100% Acetonitrile . Do not use Methanol or Ethanol.

  • Sonicate for 2 minutes max (avoid heat).

  • Inject immediately.

System Suitability Criteria:

  • Tailing Factor (BCMB): < 1.5[4]

  • Resolution (Impurity A vs. BCMB): > 2.0

  • %RSD (n=6 injections): < 1.0%

Protocol 2: Potentiometric Titration (Hydrolyzable Chloride)

Objective: Distinguish between covalently bound chlorine (active) and ionic chloride (degradation).

  • Solvent: Dissolve 200 mg sample in 50 mL Acetone:Water (4:1).

  • Hydrolysis: Add 5 mL 1N NaOH and stir for 30 mins at 50°C (Force hydrolysis of -CH₂Cl).

  • Neutralization: Add 1N HNO₃ to acidify.

  • Titration: Titrate with 0.01 N AgNO₃ using a silver electrode.

  • Calculation: Compare Total Cl (Combustion/IC) vs. Hydrolyzable Cl. A significant gap indicates core ring chlorination (wrong isomer).

Genotoxic Impurity (GTI) Strategy (ICH M7)

BCMB contains a benzylic chloride moiety, a structural alert for mutagenicity (alkylating agent). Under ICH M7, it is likely a Class 2 or 3 impurity in the final drug substance, depending on mutagenicity data.

Control Strategy:

  • Upstream Control: Treat BCMB as a mutagenic intermediate.

  • Purge Factor: Demonstrate that downstream chemistry (e.g., nucleophilic substitution of the Cl) destroys the alert.

  • LOD Requirement: If BCMB is the final intermediate, the analytical method must have an LOD < TTC (Threshold of Toxicological Concern), typically < 10 ppm relative to the drug substance.

    • Action: If HPLC UV cannot reach 10 ppm, use GC-MS (SIM Mode) specifically for trace BCMB detection in the final product.

QC Decision Workflow

The following logic gate ensures the correct method is applied based on the sample state.

QC_Workflow Start Incoming Batch BCMB Solubility Dissolve in ACN (Strictly NO MeOH) Start->Solubility Analysis Primary Analysis: RP-HPLC (UV 230nm) Solubility->Analysis Decision Purity > 98.0%? Analysis->Decision Fail Investigate: 1. Check Diluent (Artifact?) 2. Check Retention Time (Isomer?) Decision->Fail No Pass Secondary Test: Residual Solvents (GC-HS) Decision->Pass Yes Release Release Batch Pass->Release

Figure 2: QC Decision Tree emphasizing the critical solvent selection step.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).Link

  • Valvo, L., et al. (2023). "Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products." MDPI Separations. Link

  • Rao, K.V., et al. (2010). "Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance." Journal of Chemical and Pharmaceutical Research. Link

  • ACS Green Chemistry Institute. (2023). "Thioether Formation: Reagent Guides." ACS GCI Pharmaceutical Roundtable. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[1]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene

[1]

Part 1: Chemical Hazard Profile & Risk Assessment

Compound Identity:

  • IUPAC Name: 1-Bromo-3-(chloromethyl)-2-(methylsulfanyl)benzene[1]

  • Functional Groups: Benzylic Chloride (-CH2Cl), Aryl Bromide (-Br), Thioether (-SMe).[1]

  • Physical State: Low-melting solid or oil (Assumed based on structural analogs).[1]

Critical Hazard Analysis: This molecule combines the high reactivity of a benzylic halide with the olfactory potency of a thioether .[1]

  • Lachrymator & Alkylating Agent (High Risk): The chloromethyl group is a potent alkylating agent.[1] It reacts rapidly with nucleophiles (DNA, proteins) and moisture. It is a severe lachrymator (tear gas effect), capable of incapacitating researchers even at low vapor concentrations.

  • Corrosive: Hydrolysis releases Hydrogen Chloride (HCl), causing immediate chemical burns to mucous membranes, eyes, and skin.[1]

  • Stench: The methylsulfanyl group contributes a pervasive, disagreeable sulfur odor. While a nuisance, it also serves as a warning property; however, olfactory fatigue can set in rapidly.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves provide insufficient protection against benzylic chlorides.[1] The lipophilic nature of the bromine and sulfide substituents facilitates rapid permeation through thin rubber. Laminate film barriers are mandatory for prolonged handling. [1]

PPE CategoryStandard RequirementTechnical Justification
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary engineering control.[1] The lachrymatory nature requires 100% capture of vapors.
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Breakthrough time > 4 hours. Benzylic halides permeate nitrile in < 15 minutes.[1]
Hand Protection (Outer) Nitrile (5 mil minimum) Worn over laminate gloves to provide dexterity and mechanical protection.[1]
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient.[1] Vapors cause severe lacrimation; splashes cause permanent corneal damage.
Body Tyvek® Lab Coat + Chemical Apron Standard cotton coats absorb alkylating agents, creating a secondary exposure source.[1]
Part 3: Operational Protocols
3.1 Weighing & Transfer (The Critical Step)

Objective: Prevent aerosolization and balance contamination.[2][3][4]

  • Location: ALL weighing must occur inside a certified chemical fume hood. Do not use benchtop balances.

  • Taring: Tare the vial/flask before adding the solid. Avoid transferring the stock container back and forth.[3]

  • Solvent Dampening: If the material is a fluffy solid, add the reaction solvent (e.g., DCM, THF) directly to the weighing vessel immediately after massing to suppress sublimation/vapor generation.

  • Double Containment: Transport the sealed vessel in a secondary unbreakable container (e.g., Nalgene jar) when moving from the balance to the reaction station.

3.2 Reaction Monitoring
  • Sampling: Do not remove aliquots outside the hood. Quench TLC samples immediately in a vial containing methanol/amine to destroy the benzylic chloride functionality before removing them for analysis.

  • Venting: Ensure reaction vessels are vented through a scrubber (e.g., dilute NaOH trap) if heating is required, to capture evolved HCl.[1]

Part 4: Emergency Response & Decontamination

Mechanism of Decontamination: Water alone is ineffective and generates HCl gas.[1] We utilize Nucleophilic Substitution to convert the toxic alkyl halide into a harmless water-soluble salt.[1]

  • Decontamination Solution (The "Quench"):

    • Active Agent: 10% Sodium Thiosulfate (

      
      ) in water.[1]
      
    • Mechanism: Thiosulfate acts as a soft nucleophile, displacing the chloride to form a non-volatile Bunte salt.[1]

    • Alternative: Dilute Aqueous Ammonia (forms benzyl amine).

Spill Response Logic Flow

SpillResponseStartSPILL DETECTEDAssessAssess Volume & LocationStart->AssessSmallHood< 5mL inside Fume HoodAssess->SmallHoodLargeLab> 5mL or Outside HoodAssess->LargeLabPPE_UpDon Silver Shield Gloves& GogglesSmallHood->PPE_UpEvacuateEVACUATE LAB IMMEDIATELY(Lachrymator Hazard)LargeLab->EvacuateEvacuate->PPE_UpRe-enter with SCBA(Hazmat Team only)AbsorbCover with Absorbent Padsor VermiculitePPE_Up->AbsorbNeutralizeApply 10% Sodium Thiosulfate(Let sit 30 mins)Absorb->NeutralizeCleanCollect as Haz Waste(Double Bag)Neutralize->Clean

Figure 1: Decision logic for spill response. Note that any spill outside the fume hood requires immediate evacuation due to the lachrymatory nature of the compound.

Part 5: Waste Disposal

Classification: Halogenated Organic Waste (High Hazard).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) due to the sulfide moiety (exotherm risk).[1]

  • Quenching: Before disposal, rinse all empty vials/flasks with the Sodium Thiosulfate solution.[1] This prevents the "empty" glassware from off-gassing lachrymatory vapors in the waste drum.

  • Labeling: Clearly tag waste containers with "Lachrymator" and "Alkylating Agent" to warn waste management personnel.

References
  • PubChem. (n.d.).[1] 1-Bromo-3-(chloromethyl)benzene Hazard Holdings.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link][1]

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